molecular formula C21H17N3O3 B2410397 N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-1-naphthamide CAS No. 946211-81-0

N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-1-naphthamide

Cat. No.: B2410397
CAS No.: 946211-81-0
M. Wt: 359.385
InChI Key: GIOMFMYYMRYHCN-UHFFFAOYSA-N
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Description

“N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-1-naphthamide” is a complex organic compound. It contains a furan ring, a pyridazine ring, and a naphthalene ring, all of which are common structures in organic chemistry .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the individual rings, followed by their coupling. Furan rings can be synthesized through various methods, including the Paal-Knorr Furan Synthesis . Pyridazine rings can be synthesized through the reaction of hydrazine with 1,4-diketones . The synthesis of naphthalene derivatives often involves Friedel-Crafts acylation.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings. The furan ring is a five-membered ring with four carbon atoms and one oxygen atom. The pyridazine ring is a six-membered ring with four carbon atoms and two nitrogen atoms. The naphthalene ring is a polycyclic aromatic hydrocarbon composed of two fused benzene rings .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the different rings. Furan rings are electron-rich and can undergo electrophilic substitution reactions. Pyridazine rings can undergo nucleophilic substitution reactions due to the presence of nitrogen atoms. Naphthalene rings can undergo electrophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. It would likely be a solid at room temperature, and its solubility would depend on the polarity of the solvent. Its melting and boiling points would depend on the strength of the intermolecular forces present .

Scientific Research Applications

Synthesis and Activity Evaluation

The compound N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-1-naphthamide falls within the broader category of naphtho[2,1-b]furan derivatives, which have been extensively studied for their synthesis and diverse biological activities. Research demonstrates that these compounds exhibit significant antimicrobial, anti-inflammatory, analgesic, anthelmintic, diuretic, and antipyretic activities. The synthesis often involves the reaction of ethyl naphtho[2,1-b]furan-2-carboxylate with other chemicals like hydrazine hydrate, followed by subsequent reactions to produce various derivatives with potential therapeutic applications (Kumaraswamy et al., 2008).

Antimicrobial and Antioxidant Activities

Research has shown that naphtho[2,1-b]furan derivatives exhibit antimicrobial and antioxidant properties. The synthesis of these compounds typically involves the reaction of ethyl-3-nitronaphtho[2,1-b]furan-2-carboxylate with various chemicals, forming products that are then tested for their antimicrobial and antioxidant activities (Devi et al., 2010).

Antibacterial Applications

Various naphtho[2,1-b]furan derivatives have been synthesized and tested for their antibacterial activities against both Gram-positive and Gram-negative bacteria. These studies underscore the potential of these compounds in the development of new antibacterial agents (Nagarsha et al., 2022).

Novel Synthesis and Characterization

The novel synthesis and characterization of naphtho[2,1-b]furan derivatives have been a significant focus, with studies demonstrating their good antibacterial and anti-fungal activities. These studies provide insights into the potential therapeutic applications of these compounds (Nagarsha et al., 2023).

Biological Assessment of Derivatives

The biological assessment of various naphtho[2,1-b]furan derivatives has revealed their efficacy in antimicrobial applications. The synthesis of these compounds involves reactions that produce derivatives tested for antibacterial and antifungal activities, highlighting their potential as antimicrobial agents (Pm et al., 2018).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it’s intended for use as a drug, it would interact with biological targets in the body to exert its effects. The presence of multiple rings could allow it to interact with a variety of targets.

Safety and Hazards

The safety and hazards associated with this compound would depend on its structure and intended use. As with all chemicals, it should be handled with care to avoid exposure. Specific safety data would be provided by the manufacturer or supplier .

Properties

IUPAC Name

N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]naphthalene-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O3/c25-20-11-10-18(19-9-4-14-27-19)23-24(20)13-12-22-21(26)17-8-3-6-15-5-1-2-7-16(15)17/h1-11,14H,12-13H2,(H,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIOMFMYYMRYHCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NCCN3C(=O)C=CC(=N3)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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